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molecular formula C8H7F3O2 B8815158 2-Methoxy-6-(trifluoromethyl)phenol

2-Methoxy-6-(trifluoromethyl)phenol

Cat. No. B8815158
M. Wt: 192.13 g/mol
InChI Key: RGYOYFIMSWZBKB-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution containing 160 ml of 1.6 molar butyllithium in hexane, 300 ml of tetrahydrofuran and 40 ml of N,N,N',N'-tetramethylethylenediamine was cooled to -78° C. and 43.3 g of 3-trifluoromethylanisole was added with stirring under nitrogen atmosphere. The solution was allowed to warm up to room temperature and cooled then again to -78° C. after which 35 ml of trimethyl borate was added. The solution was warmed up to 20° C. and 50 ml of conc. ammonia solution was added. The solvents were evaporated in reduced pressure and to the residue 60 ml of 98-100% formic acid followed with 25 ml of 35% hydrogen peroxide were added. The solution was extracted with ether-petroleum ether (1:1). The organic phase was separated and the product was extracted with 2.5 N NaOH-solution. The aqueous phase was acidified with hydrochloric acid and the product was extracted in dichloromethane. The solvent was removed for the most part in vacuo after which petroleum ether was added. The crystalline product was filtered, yield 8.5 g (18%), m.p. 51°-53° C.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]([F:17])([F:16])[C:8]1[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][CH:13]=1.B(OC)(OC)[O:19]C.N>CCCCCC.O1CCCC1.CN(C)CCN(C)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:7]([F:16])([F:17])[F:6])[C:9]=1[OH:19]

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
43.3 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)OC)(F)F
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed up to 20° C.
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in reduced pressure and to the residue 60 ml of 98-100% formic acid
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether-petroleum ether (1:1)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 2.5 N NaOH-solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was removed for the most part in vacuo after which petroleum ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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